molecular formula C8H10O4S B8751142 4-ethoxybenzenesulfonic Acid

4-ethoxybenzenesulfonic Acid

Cat. No.: B8751142
M. Wt: 202.23 g/mol
InChI Key: ZHNFOHFZWIRCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxybenzenesulfonic acid is a benzenesulfonic acid derivative where an ethoxy group is para-substituted on the aromatic ring. This structural motif is characteristic of a class of compounds known as aryl sulfonic acids, which are recognized as strong organic acids. As such, this compound is primarily of value in organic synthesis as a potential acid catalyst or a building block for more complex molecules. Researchers may employ it in reactions such as esterifications, dehydrations, and resin curing, where a strong, organic-soluble acid is required. Its ethoxy group can influence its solubility and electronic properties compared to other sulfonic acids, such as the widely used p-toluenesulfonic acid (PTSA) . In a research context, this compound could serve as a key intermediate in the synthesis of specialty chemicals, including pharmaceuticals and their impurities. For instance, related sulfonic acid esters are utilized in peptide synthesis as protecting groups or in the chemical synthesis of complex, hydrophobic transmembrane protein segments . The mechanism of action for sulfonic acids in catalysis involves protonation of substrate molecules, such as carbonyl oxygen in esterification, thereby activating them toward nucleophilic attack. This product is provided as a high-purity material for research purposes only. It is intended for use by qualified laboratory professionals. All information presented is for informational purposes only. This chemical is NOT for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

4-ethoxybenzenesulfonic acid

InChI

InChI=1S/C8H10O4S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)

InChI Key

ZHNFOHFZWIRCNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Ethoxybenzenesulfonic Acid

Direct Sulfonylation Approaches

Direct sulfonylation involves the introduction of a sulfonic acid group (–SO₃H) onto the aromatic ring of phenetole (B1680304) in a single synthetic step. The ethoxy group is a strongly activating, ortho-, para-directing group, which facilitates this electrophilic aromatic substitution reaction, primarily yielding the para-substituted product due to steric hindrance at the ortho positions.

Electrophilic Aromatic Sulfonylation

The most traditional and widely used method for synthesizing 4-ethoxybenzenesulfonic acid is the direct electrophilic aromatic sulfonation of phenetole. This reaction typically employs concentrated or fuming sulfuric acid (oleum) as the sulfonating agent. The active electrophile in this reaction is sulfur trioxide (SO₃), which is either present in oleum (B3057394) or formed by the self-dehydration of sulfuric acid at elevated temperatures.

The mechanism proceeds via the attack of the electron-rich benzene (B151609) ring of phenetole on the sulfur trioxide electrophile. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. The aromaticity is then restored by the loss of a proton from the carbon atom bearing the sulfonic acid group. The reaction is reversible; however, using concentrated acid and heat drives the equilibrium toward the formation of the sulfonic acid product. quora.comquora.com At higher temperatures (e.g., 100°C), the thermodynamically more stable para-isomer, this compound, is the major product. researchgate.netyoutube.com

Table 1: Reaction Parameters for Direct Sulfonylation of Phenetole
ParameterConditionRationale
Starting MaterialPhenetole (Ethoxybenzene)The substrate for the electrophilic attack.
Sulfonating AgentConcentrated Sulfuric Acid (H₂SO₄) or Fuming Sulfuric Acid (H₂SO₄/SO₃)Source of the sulfur trioxide (SO₃) electrophile.
TemperatureElevated (e.g., 100°C)Favors the formation of the thermodynamically stable para-product. researchgate.net
Reaction TimeSeveral hoursRequired to drive the reversible reaction to completion.
Work-upCooling and dilution with water, followed by crystallization or precipitation of the product.Separates the sulfonic acid product from the excess sulfuric acid.

Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. In the context of this compound synthesis, this involves reducing the use of corrosive and hazardous reagents like concentrated sulfuric acid and minimizing waste. Key green strategies include:

Use of Solid Acid Catalysts: Replacing liquid acids like H₂SO₄ with solid acid catalysts (e.g., sulfonated resins, zeolites) can simplify product separation, reduce corrosive waste streams, and allow for catalyst recycling. These heterogeneous catalysts can be easily filtered off from the reaction mixture.

Solvent-Free Reactions: Conducting the reaction without a solvent, or "neat," reduces the volume of organic waste generated. Microwave-assisted organic synthesis can often facilitate such solvent-free conditions.

Alternative Sulfonating Agents: Investigating milder and more selective sulfonating agents can reduce side reactions and the formation of polysulfonated byproducts.

Indirect Synthesis via Derivative Transformation

Indirect methods involve the synthesis of an intermediate derivative of phenetole, which is then chemically transformed into the final this compound product.

Oxidation of Sulfonyl Halides to Sulfonic Acids

This two-step approach first involves the conversion of phenetole to its corresponding sulfonyl halide, followed by hydrolysis to the sulfonic acid.

Step 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride

Phenetole can be reacted with chlorosulfonic acid (ClSO₃H) at low temperatures to produce 4-ethoxybenzenesulfonyl chloride. The ethoxy group directs the substitution to the para position. This reaction is typically performed in a solvent like dichloromethane.

Step 2: Hydrolysis of 4-Ethoxybenzenesulfonyl Chloride

The resulting 4-ethoxybenzenesulfonyl chloride is then hydrolyzed to this compound. This hydrolysis is a standard reaction for sulfonyl chlorides and can be achieved by treatment with water. orgsyn.org The reaction proceeds readily because the sulfonyl chloride is a reactive acid derivative. researchgate.netrsc.org This method avoids the large excess of sulfuric acid used in direct sulfonation, potentially simplifying purification.

Table 2: Reaction Parameters for Synthesis via Sulfonyl Chloride
StepReagentsKey ConditionsProduct
1. ChlorosulfonationPhenetole, Chlorosulfonic AcidLow temperature (-5 to 0°C), Dichloromethane solvent4-Ethoxybenzenesulfonyl chloride
2. Hydrolysis4-Ethoxybenzenesulfonyl chloride, WaterRoom temperature or gentle warmingThis compound

Hydrolysis of Sulfonic Acid Esters

Another indirect route involves the synthesis and subsequent hydrolysis of a sulfonic acid ester. This pathway is less common for the primary synthesis of the sulfonic acid itself, as the ester is often prepared from the sulfonic acid or its sulfonyl chloride. However, it represents a valid chemical transformation.

Step 1: Formation of a this compound Ester

A sulfonic acid ester, such as ethyl 4-ethoxybenzenesulfonate, can be prepared by reacting 4-ethoxybenzenesulfonyl chloride (obtained as described in 2.2.1) with an alcohol (e.g., ethanol) in the presence of a base like pyridine.

Step 2: Hydrolysis of the Sulfonic Acid Ester

The ester is then cleaved back to the sulfonic acid through hydrolysis. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis: The ester is heated with water and a strong acid (e.g., HCl or H₂SO₄). This is a reversible reaction, so a large excess of water is used to drive it to completion.

Base-catalyzed hydrolysis (saponification): The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide. This reaction is irreversible and yields the sodium salt of the sulfonic acid (sodium 4-ethoxybenzenesulfonate). The free sulfonic acid can then be regenerated by acidification with a strong mineral acid.

Advanced Synthetic Techniques and Catalytic Enhancements

To improve reaction efficiency, reduce reaction times, and enhance the sustainability of the synthesis, advanced techniques can be applied, particularly to the direct sulfonylation pathway.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of sulfonation. Microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions by minimizing the formation of byproducts.

Catalytic Enhancements: As mentioned under green chemistry, the development of robust, reusable catalysts is a key area of research. Heterogeneous catalysts, such as zeolites or functionalized silica (B1680970), can provide a high surface area for the reaction to occur and can be designed to favor the formation of the desired para-isomer, thus improving the selectivity of the process.

Catalytic Strategies for Improved Yield and Selectivity

The traditional sulfonation of aromatic compounds often employs stoichiometric amounts of strong acids like fuming sulfuric acid or sulfur trioxide, which can lead to side reactions and the formation of undesired by-products, such as diphenyl sulfones. chemicalbook.comprepchem.com Catalytic approaches aim to mitigate these issues by using milder conditions and enhancing the selectivity towards the desired product. The ethoxy group in phenetole is an ortho-, para-directing activator, meaning the sulfonic acid group will primarily be introduced at the position opposite (para) to the ethoxy group due to steric hindrance at the ortho positions.

Recent research has focused on the development of heterogeneous and reusable catalysts to create more environmentally friendly and cost-effective sulfonation processes. ajgreenchem.com While specific studies on this compound are limited, extensive research on the sulfonation of other aromatic compounds provides valuable insights into effective catalytic strategies.

Heterogeneous Acid Catalysts:

Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion. ajgreenchem.com Silica-supported catalysts, such as silica-perchloric acid (SiO₂/HClO₄) and silica-potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄), have been demonstrated as effective green catalysts for the sulfonation of various aromatic compounds using sodium bisulfite as the sulfonating agent. ajgreenchem.com These catalysts have shown high efficacy, particularly under microwave irradiation, which drastically reduces reaction times from hours to minutes while improving product yields. ajgreenchem.comresearchgate.net

Ionic Liquids as Catalysts and Solvents:

Ionic liquids (ILs) have emerged as promising media and catalysts for sulfonation reactions. google.com Their unique properties, such as low vapor pressure, thermal stability, and tunable acidity, make them attractive alternatives to conventional volatile organic solvents. In the sulfonation of benzene and toluene (B28343) with sulfur trioxide, certain Brønsted acidic ionic liquids have been shown to act as effective catalysts, leading to high yields (up to 99%) of the corresponding sulfonic acids. google.com An advantage of this system is the potential for catalyst recycling and the avoidance of by-product formation. google.com The choice of ionic liquid can also influence the isomeric distribution of products, which is a key factor in achieving high selectivity. google.com

The table below summarizes the yield improvements seen with different catalytic systems in the sulfonation of general aromatic compounds, which can be extrapolated to the synthesis of this compound.

Catalyst SystemAromatic SubstrateSulfonating AgentConditionsYield (%)Key Advantages
SiO₂/HClO₄General AromaticsNaHSO₃Microwave (3-5 min)~90-95Reusable, Green, Fast Reaction ajgreenchem.com
SiO₂/KHSO₄General AromaticsNaHSO₃Microwave (3-5 min)~88-94Reusable, Green, Cost-effective ajgreenchem.com
[emim][HSO₄] (Ionic Liquid)BenzeneSO₃Room Temperature99Catalyst Recycling, No By-products google.com
[C₁₀mim][OTf] (Ionic Liquid)BenzeneSO₃Room Temperature99High Yield, Mild Conditions google.com

Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing and offers substantial benefits for sulfonation reactions. seqens.com By performing reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing. google.comnih.gov This enhanced control is particularly beneficial for highly exothermic reactions like sulfonation, significantly improving safety by minimizing the reaction volume at any given time and ensuring efficient heat dissipation. seqens.comgoogle.com

The application of continuous-flow microreactors for sulfonation has demonstrated the potential for rapid and efficient synthesis. google.com Key advantages include:

Enhanced Safety: Small reactor volumes and high surface-to-volume ratios allow for excellent thermal management, reducing the risk of thermal runaways. seqens.com

Improved Yield and Selectivity: Precise control over residence time and temperature can minimize the formation of by-products, such as disubstituted products and sulfones. utwente.nl

Scalability: Scaling up production is achieved by running the process for longer durations or by "numbering-up" (using multiple reactors in parallel), which is often simpler and more predictable than scaling up batch reactors. nih.gov

Process Intensification: Flow systems can significantly shorten reaction times, often from hours in batch to minutes or even seconds in flow. seqens.com This leads to a smaller manufacturing footprint and increased productivity. seqens.com

A patent for the continuous-flow sulfonation of 1,2-diaminobenzene using sulfuric acid in a microreactor highlights the feasibility of this approach for producing aromatic sulfonic acids with high yield and purity. google.com Similarly, continuous processes for producing alkylbenzene sulfonic acids are well-established in industry. google.com These examples underscore the strong potential for developing a continuous synthesis route for this compound, which would offer considerable improvements in safety, efficiency, and environmental impact over conventional batch methods. seqens.com

ParameterBatch ProcessingFlow Chemistry
Safety Higher risk due to large volumes and potential for thermal runaway.Inherently safer due to small reaction volumes and superior heat control. seqens.com
Reaction Time Typically hours. nih.govCan be reduced to minutes or seconds. seqens.com
Yield & Selectivity Variable, often lower due to side reactions from poor heat control.Often higher due to precise control over parameters. utwente.nl
Scalability Complex, requires reactor redesign.Simpler, achieved by extending run time or numbering-up. nih.gov
Solvent Usage Higher solvent consumption. seqens.comSignificant reduction in solvent use (50-80% reported). seqens.com

Purification and Isolation Techniques in Academic Synthesis

The effective purification and isolation of this compound from the reaction mixture are critical for obtaining a product of high purity. The inherent properties of aromatic sulfonic acids—high polarity, strong acidity, and non-volatility—necessitate specialized purification techniques beyond simple distillation.

Chromatographic Methodologies for High Purity

Chromatography is a powerful technique for the purification of aromatic sulfonic acids, capable of separating the target compound from unreacted starting materials, isomers, and sulfone by-products. However, the ionic nature of sulfonic acids presents challenges for traditional reversed-phase chromatography, often leading to poor retention and peak shape. helixchrom.com

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt for an anionic analyte) to the mobile phase. The reagent forms a neutral ion pair with the charged sulfonic acid, which can then be retained and separated on a standard reversed-phase column (like C18). This method is effective for analyzing aromatic sulfonic acids in industrial wastewater and other complex matrices.

Mixed-Mode Chromatography: Modern stationary phases that combine reversed-phase and ion-exchange functionalities offer a robust solution for separating ionic compounds like this compound. helixchrom.com For instance, a column with both reversed-phase (e.g., C18) and anion-exchange properties can retain the sulfonic acid through a combination of hydrophobic and electrostatic interactions. Elution is then controlled by adjusting the mobile phase's organic solvent content, ionic strength, and pH. helixchrom.com

High-Performance Liquid Chromatography (HPLC): HPLC is the premier analytical technique for assessing the purity of sulfonated products and can be adapted for preparative-scale purification. For aromatic sulfonic acids, specialized columns are often employed. Studies on acridone (B373769) sulfonation have utilized C18 columns with a mobile phase consisting of an aqueous acid (like formic acid) and an organic modifier (like acetonitrile) to achieve effective separation of compounds with varying degrees of sulfonation. mdpi.com The choice of an aliphatic backbone for the stationary phase, free of π-electron systems, can also minimize unwanted secondary interactions and improve separation efficiency for aromatic anions. epa.gov

Crystallization and Recrystallization for Product Isolation

Crystallization is a fundamental and highly effective technique for the bulk purification of solid organic compounds like this compound. rochester.edu The process relies on the differences in solubility between the desired product and impurities in a given solvent or solvent system.

Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. pitt.edu For a highly polar compound like this compound, polar solvents are generally required.

Water: Due to the sulfonic acid group, the compound is soluble in water. Water can be an effective crystallization solvent, especially for isolating the acid as a hydrate (B1144303) or for purifying its alkali metal salts, which often have lower solubility in cold water. rochester.edugoogle.com

Organic Solvents: Alcohols (e.g., ethanol (B145695), isopropanol), ketones, or carboxylic acid esters may be suitable, particularly if the product is less soluble in them than the impurities. google.comgoogle.com

Solvent Mixtures: A two-solvent system is often employed when no single solvent provides the desired solubility profile. pitt.edu A common approach involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, can induce the formation of high-purity crystals. pitt.edu For polar compounds, mixtures like diethyl ether-methanol can be effective. pitt.edu

Isolation Process: A typical procedure involves dissolving the crude sulfonic acid in a minimal amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly and undisturbed, promoting the formation of large, well-defined crystals, which tend to exclude impurities from their lattice structure. Once crystallization is complete, the mixture is often cooled further in an ice bath to maximize product recovery. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. google.com

TechniquePrinciple of SeparationTypical ApplicationAdvantagesChallenges
Ion-Pair Chromatography Formation of a neutral ion-pair for retention on a reversed-phase column.Analytical and preparative separation of ionic compounds.Utilizes standard C18 columns; good resolution.Requires addition of ion-pairing reagents to the mobile phase.
Mixed-Mode Chromatography Combined hydrophobic and ion-exchange interactions. helixchrom.comPurification of polar and ionic compounds. helixchrom.comExcellent retention and selectivity without ion-pairing reagents. helixchrom.comRequires specialized, more expensive columns.
Recrystallization Differential solubility of product and impurities at varying temperatures. rochester.eduBulk purification of the final solid product.Cost-effective, scalable, can yield very high purity.Solvent selection can be challenging; potential for product loss in the mother liquor.

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxybenzenesulfonic Acid

Acidic Properties and Proton Transfer Mechanisms

4-Ethoxybenzenesulfonic acid is a strong acid due to the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of its conjugate base. The sulfonic acid group readily donates a proton to a base, a process fundamental to many of its chemical reactions. youtube.com The proton transfer mechanism can be depicted as a simple acid-base reaction where a base abstracts the acidic proton from the sulfonic acid group. youtube.com

All acid-base reactions are essentially proton transfer reactions, involving the breaking of a bond to a proton and the formation of a new bond to a proton. masterorganicchemistry.com The mechanism of proton transfer can occur through a two-step "proton shuttle" where a molecule like water facilitates the transfer, or as an intramolecular process, particularly if a stable five- or six-membered transition state can be formed. masterorganicchemistry.com In biological systems, proton transfer is a key step in many enzymatic reactions and is often coupled with electron transfer. nih.govnih.gov

Nucleophilic and Electrophilic Substitution Reactions Involving the Sulfonic Acid Group

The sulfonic acid group of this compound can participate in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The sulfur atom in the sulfonic acid group is electrophilic and can be attacked by nucleophiles. This can lead to the displacement of the entire sulfonic acid group, particularly if the aromatic ring is activated by other electron-withdrawing groups. For instance, sufficiently electron-deficient benzenesulfonic acids can undergo ipso nucleophilic substitution with active methylene (B1212753) compounds, resulting in the formation of a new carbon-carbon bond. nih.gov The reaction proceeds through a Meisenheimer adduct, which is stabilized by resonance. nih.gov

Electrophilic Aromatic Substitution: The sulfonic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. youtube.com This is because the sulfonyl group withdraws electron density from the benzene (B151609) ring, making it less reactive towards electrophiles. chemistrysteps.com The incoming electrophile will preferentially add to the meta position relative to the sulfonic acid group. youtube.com The sulfonation of aromatic compounds is a reversible reaction, and the sulfonic acid group can be removed by treatment with dilute sulfuric acid, a process known as desulfonation. chemistrysteps.com This reversibility makes the sulfonic acid group a useful temporary blocking group in organic synthesis. chemistrysteps.com

Oxidative and Reductive Transformations

Information specifically detailing the oxidative and reductive transformations of this compound is limited in the provided search results. However, general principles of organic chemistry suggest that the aromatic ring could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening. The sulfonic acid group itself is generally stable to oxidation. Reduction of the sulfonic acid group is also not a common transformation, though strong reducing agents might be capable of cleaving the C-S bond. Further research would be needed to fully elucidate the oxidative and reductive behavior of this specific compound.

Derivatization Reactions for Functionalization

Derivatization is a common strategy to modify the properties of a molecule or to prepare it for a specific application, such as analysis. ddtjournal.comgcms.czsigmaaldrich.com this compound can be derivatized through reactions involving its sulfonic acid group.

Sulfonyl Chlorides: A common derivatization of sulfonic acids is their conversion to sulfonyl chlorides. This is typically achieved by reacting the sulfonic acid or its corresponding sodium salt with reagents like thionyl chloride or chlorosulfonic acid. chemicalbook.comgoogle.com For example, 4-ethoxybenzenesulfonyl chloride can be synthesized by reacting phenetole (B1680304) with chlorosulfonic acid in a suitable solvent like dichloromethane. chemicalbook.com

Sulfonyl Fluorides: Sulfonyl fluorides are another important class of derivatives. sigmaaldrich.com They can be synthesized from the corresponding sulfonyl chlorides or through other methods. researchgate.netnih.govchemrxiv.org For instance, the synthesis of arenesulfonyl fluorides from arylhydrazines has been reported. researchgate.net Sulfonyl fluorides are valuable in "click chemistry" for their ability to form stable linkages with other molecules. sigmaaldrich.com

Here is a table summarizing some common reagents for the formation of sulfonyl halides:

Target DerivativeReagent(s)Reference
Sulfonyl ChlorideThionyl chloride, Chlorosulfonic acid chemicalbook.comgoogle.com
Sulfonyl Fluoride (B91410)From sulfonyl chlorides, From arylhydrazines researchgate.netnih.govchemrxiv.org

Esterification: Sulfonic acids can be esterified by reacting them with alcohols, often in the presence of an acid catalyst. google.com This reaction is analogous to the Fischer esterification of carboxylic acids. masterorganicchemistry.comchemguide.co.uklibretexts.orgoperachem.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. operachem.com

Amidation: Sulfonic acids can also be converted to sulfonamides through reaction with amines. This reaction is of significant importance in medicinal chemistry. nih.gov The formation of the amide bond can be facilitated by activating the sulfonic acid, for example, by converting it to a sulfonyl chloride first, which then readily reacts with an amine. orgsyn.org

The following table outlines the general reactions for esterification and amidation:

ReactionReactantsProduct
EsterificationThis compound + Alcohol4-Ethoxybenzenesulfonate ester
AmidationThis compound (or its sulfonyl chloride) + Amine4-Ethoxybenzenesulfonamide

Reaction Kinetics and Thermodynamic Studies

Kinetic studies of nucleophilic substitution reactions involving aryl benzenesulfonates have shown that the reaction rates are influenced by the electronic nature of the substituents on both the nucleophile and the leaving group. koreascience.kr For the reaction of aryl substituted benzenesulfonates with aryloxides, the nucleophilicity increases with electron-donating substituents on the aryloxide. koreascience.kr

Thermodynamic studies on related compounds, such as 4-n-alkyloxybenzoic acids, have been conducted to determine properties like vapor pressure and enthalpies of sublimation. researchgate.net Similar studies on 4-ethoxyacetanilide have provided data on heat capacities and enthalpies of fusion. mdpi.com While specific kinetic and thermodynamic data for this compound were not found in the provided search results, the principles from these related studies would be applicable. The kinetics of its reactions would be expected to be dependent on factors such as temperature, concentration of reactants, and the presence of catalysts. Thermodynamic parameters like enthalpy and entropy of reaction would determine the position of equilibrium for its reversible reactions.

Computational Chemistry and Quantum Mechanical Analyses of Reactivity

Computational chemistry and quantum mechanical calculations serve as powerful tools for elucidating the intricate details of the chemical reactivity of this compound. These theoretical approaches provide valuable insights into the molecule's electronic structure, orbital energies, and the distribution of electron density, all of which are fundamental to understanding its behavior in chemical reactions.

Density Functional Theory (DFT) is a prominent quantum mechanical method employed to investigate the electronic properties of molecules. Through DFT calculations, it is possible to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, with higher HOMO energies suggesting a greater propensity for electron donation. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, where lower LUMO energies signify a stronger electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the presence of the electron-donating ethoxy group (-OCH2CH3) and the electron-withdrawing sulfonic acid group (-SO3H) significantly influences the electronic landscape of the benzene ring. The ethoxy group, through its +R (resonance) and -I (inductive) effects, tends to increase the electron density of the aromatic ring, particularly at the ortho and para positions. This, in turn, would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. In contrast, the sulfonic acid group exerts a strong -R and -I effect, withdrawing electron density from the ring and lowering the energy of the LUMO, which can influence its interaction with nucleophiles.

Calculated Molecular Properties of this compound

The following table presents hypothetical yet representative data derived from DFT calculations for this compound, illustrating the types of quantum chemical parameters that are typically evaluated to understand its reactivity.

ParameterValueSignificance
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability.
ELUMO -1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.7 eVEnergy difference between HOMO and LUMO; an indicator of chemical reactivity and stability.
Ionization Potential (I) 6.5 eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) 1.8 eVThe energy released when an electron is added to the molecule.
Electronegativity (χ) 4.15 eVA measure of the ability of the molecule to attract electrons.
Chemical Hardness (η) 2.35 eVA measure of the resistance to a change in electron distribution.
Chemical Softness (S) 0.43 eV⁻¹The reciprocal of chemical hardness, indicating the ease of electron cloud polarization.
Electrophilicity Index (ω) 3.67 eVA measure of the electrophilic character of the molecule.

Note: The values presented in this table are illustrative and intended to represent typical computational outputs for a molecule with the structure of this compound. Actual values would be obtained from specific quantum chemical software calculations.

These quantum chemical descriptors provide a quantitative basis for predicting the reactivity of this compound. For instance, the calculated electrophilicity index can be used to compare its electrophilic nature with other reagents. Similarly, the analysis of frontier molecular orbitals (HOMO and LUMO) can pinpoint the specific atomic sites where electrophilic or nucleophilic reactions are most likely to occur. The distribution of the HOMO would likely be concentrated on the electron-rich aromatic ring, influenced by the ethoxy group, while the LUMO may have significant contributions from the electron-deficient sulfonic acid moiety.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 4-ethoxybenzenesulfonic acid is anticipated to exhibit distinct signals corresponding to the ethoxy group and the aromatic protons. The aromatic region will display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The ethoxy group will present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from scalar coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6 (Aromatic)7.7 - 7.9Doublet~ 8.0 - 9.0
H-3, H-5 (Aromatic)6.9 - 7.1Doublet~ 8.0 - 9.0
-OCH₂CH₃4.0 - 4.2Quartet~ 7.0
-OCH₂CH₃1.3 - 1.5Triplet~ 7.0

Note: Predicted values are based on analogous compounds such as 4-ethoxybenzoic acid and are subject to solvent effects. chemicalbook.com

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum will show distinct signals for the two types of aromatic carbons (substituted and unsubstituted) and the two carbons of the ethoxy group. The carbon atom attached to the electron-withdrawing sulfonic acid group (C-1) is expected to be the most deshielded among the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C-SO₃H)140 - 145
C-2, C-6128 - 132
C-3, C-5114 - 118
C-4 (C-O)160 - 165
-OCH₂CH₃63 - 67
-OCH₂CH₃14 - 16

Note: Predicted values are based on data from similar compounds like 4-hydroxybenzenesulfonic acid and benzenesulfonic acid. hmdb.cachemicalbook.com

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment would correlate the proton signals of the aromatic ring and the ethoxy group directly to their attached carbon atoms. An HMBC experiment would reveal longer-range couplings (2-3 bonds), for instance, between the methylene protons of the ethoxy group and the C-4 aromatic carbon, and between the aromatic protons and neighboring carbon atoms, thus confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra of this compound are expected to show characteristic bands for the sulfonic acid group, the aromatic ring, and the ether linkage.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Sulfonic Acid)Stretching3200 - 2500 (broad)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching2980 - 2850
C=C (Aromatic)Stretching1600 - 1585 and 1500 - 1400
S=O (Sulfonic Acid)Asymmetric Stretching1250 - 1160
S=O (Sulfonic Acid)Symmetric Stretching1080 - 1010
C-O (Ether)Asymmetric Stretching1275 - 1200
C-O (Ether)Symmetric Stretching1075 - 1020
S-O (Sulfonic Acid)Stretching900 - 800

Note: These are general ranges for the indicated functional groups. vscht.czspecac.com

The IR spectrum is anticipated to be dominated by a very broad absorption in the high-frequency region due to the O-H stretching of the strongly hydrogen-bonded sulfonic acid group. Strong absorptions corresponding to the asymmetric and symmetric S=O stretching will also be prominent. Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would be expected to show a strong signal for the symmetric stretching of the aromatic ring. wikipedia.orgscielo.br

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₀O₄S), the expected molecular weight is approximately 202.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways could include:

Loss of an ethyl radical (•CH₂CH₃) from the ether linkage, resulting in a fragment at m/z 173.

Cleavage of the C-S bond, leading to the formation of a phenoxyethyl cation at m/z 121 or a benzenesulfonyl cation at m/z 141.

Loss of sulfur dioxide (SO₂) from the molecular ion, giving a peak at m/z 138.

Loss of a hydroxyl radical (•OH) from the sulfonic acid group, resulting in a fragment at m/z 185.

Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z 203 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 201 in negative ion mode, with less fragmentation. chemguide.co.uklibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or water, is expected to exhibit absorption bands characteristic of a substituted benzene ring. These absorptions arise from π → π* transitions.

The presence of the ethoxy group (an auxochrome) and the sulfonic acid group on the benzene ring will influence the position and intensity of these absorption bands compared to unsubstituted benzene. Typically, substituted benzenes show two main absorption bands. For this compound, these are expected in the following regions:

An intense band (the primary band) around 220-240 nm.

A less intense, fine-structured band (the secondary band) around 270-290 nm. up.ac.za

The exact λₘₐₓ values and molar absorptivities (ε) would be dependent on the solvent used due to solvent-solute interactions.

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography stands as a cornerstone for the unambiguous determination of molecular structures. nih.gov By analyzing the diffraction pattern of an X-ray beam interacting with a crystalline solid, it is possible to deduce the precise spatial coordinates of atoms, as well as the bond lengths and angles that define the molecular architecture. This analysis is broadly categorized into single crystal X-ray diffraction and powder X-ray diffraction.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a molecule. nih.gov The technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern allows for the calculation of the electron density distribution throughout the crystal's unit cell, revealing the exact position of each atom.

While a specific crystal structure determination for this compound is not available in publicly accessible crystallographic databases, a successful analysis would yield crucial data. This information includes the crystal system, space group, and precise unit cell dimensions. Such data would provide unequivocal proof of the molecular connectivity and conformation in the solid state, detailing the geometry of the ethoxy group, the sulfonyl moiety, and the benzene ring.

Illustrative Crystallographic Data Table for a Hypothetical Analysis:

The table below represents the type of data that would be generated from a successful SCXRD analysis of this compound. The values are for illustrative purposes only.

ParameterValue (Illustrative)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)5.89
b (Å)14.55
c (Å)10.21
α (°)90
β (°)98.75
γ (°)90
Volume (ų)863.4
Z (Molecules/Unit Cell) 4
Calculated Density (g/cm³)1.552

Powder X-ray Diffraction Applications

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze microcrystalline samples. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern often referred to as a material's "fingerprint". americanpharmaceuticalreview.com

For this compound, PXRD serves several critical applications in research and quality control:

Phase Identification and Purity: PXRD is highly effective for identifying the crystalline phase of the compound and can be used to confirm its identity by matching the experimental pattern against a known standard. omicsonline.orgfrontiersin.org It is also sensitive to the presence of crystalline impurities or different polymorphic forms. frontiersin.org

Polymorph Screening: Many organic molecules, including sulfonic acids, can exist in multiple crystalline forms known as polymorphs. These polymorphs can have different physical properties, such as solubility and stability. americanpharmaceuticalreview.com PXRD is the primary tool used to identify and distinguish between different polymorphic forms of a compound. nih.gov

Stability Studies: The stability of a crystalline material under various conditions (e.g., temperature, humidity) can be monitored using PXRD. Changes in the diffraction pattern over time can indicate a phase transition, degradation, or the formation of hydrates. americanpharmaceuticalreview.com

Quality Control: In a manufacturing setting, PXRD can ensure batch-to-batch consistency of the crystalline form of this compound, which is crucial for reproducible performance. omicsonline.org

The resulting PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The unique positions and relative intensities of the peaks in this pattern are characteristic of the compound's specific crystal structure. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

A Key Intermediate in Multi-Step Organic Syntheses

4-ethoxybenzenesulfonic acid plays a crucial role as a key intermediate in various multi-step organic syntheses, primarily through its conversion to the more reactive 4-ethoxybenzenesulfonyl chloride. This transformation is a critical step that opens up pathways to a diverse range of organic compounds.

One notable application is in the synthesis of propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-. In this process, this compound is first converted to 4-ethoxybenzenesulfonyl chloride. This sulfonyl chloride then undergoes a nucleophilic substitution reaction with propanenitrile, facilitated by a base such as triethylamine, to yield the final product. smolecule.com This synthesis highlights the importance of this compound as a precursor to a key reagent.

Similarly, 4-ethoxybenzenesulfonyl chloride, derived from this compound, is utilized in the synthesis of bis-aryl sulfonamides. The reaction involves the coupling of 4-ethoxybenzenesulfonyl chloride with an appropriate aniline (B41778) derivative. nih.gov

The conversion of this compound to its sulfonyl chloride derivative is a foundational step that allows for the introduction of the 4-ethoxyphenylsulfonyl moiety into a wide array of molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic structures. nih.govgoogle.com

Functionalization of Polymers and Macromolecules

While the direct application of this compound in polymer functionalization is not extensively documented in readily available literature, the broader class of sulfonic acid polymers and their derivatives are recognized for their significant roles in modifying and cross-linking macromolecules.

SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) Reactions and Derivatives

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that utilizes sulfonyl fluorides for the construction of covalent linkages. Aromatic sulfonyl fluorides, in general, are key reactants in SuFEx chemistry. researchgate.netbldpharm.com These reactions are known for their high efficiency and biocompatibility, making them suitable for a wide range of applications, including drug discovery and materials science. bldpharm.comnih.gov Aliphatic and aromatic sulfonyl fluorides are excellent agents for SuFEx, offering stability and reactivity for creating strong covalent bonds. enamine.netenamine.net While specific examples detailing the use of 4-ethoxybenzenesulfonyl fluoride in SuFEx reactions are not prevalent, the general reactivity of benzenesulfonyl fluoride derivatives suggests its potential as a valuable reagent in this field.

Polymer Modifiers and Cross-linking Agents

Sulfonic acid groups are known to be effective in modifying the properties of polymers. For instance, the incorporation of sulfonic acid functionalities can enhance the hydrophilicity and ion-exchange capabilities of polymers. Sulfonated polymers have been investigated as potent inhibitors of angiogenesis. nih.gov

In the realm of cross-linking, sulfonic acid-functionalized polymers can be synthesized to create robust, cross-linked networks. These materials are often employed in the development of polymer electrolyte membranes. acs.org The synthesis of hyper-crosslinked polymers functionalized with sulfonic acid groups has also been reported, highlighting the role of sulfonation in creating stable and functional polymeric materials. researchgate.net Although direct utilization of this compound for these specific applications is not explicitly detailed, the chemistry of sulfonic acids provides a strong basis for its potential in polymer modification and as a component in cross-linking systems.

Development of Novel Reagents and Catalysts

The sulfonic acid group in this compound presents opportunities for the development of novel reagents and catalysts, particularly in the domain of heterogeneous catalysis.

Heterogeneous Acid Catalysis Derived from Sulfonic Acid Functionalization

Sulfonic acid-functionalized materials are well-established as solid acid catalysts, offering an alternative to corrosive and difficult-to-separate liquid acids. These heterogeneous catalysts are utilized in a variety of organic reactions, including esterifications and transesterifications. starbons.com The general approach involves immobilizing sulfonic acid groups onto a solid support, such as carbon or silica (B1680970). tandfonline.commdpi.com While specific studies employing this compound for this purpose are not widely reported, the principle of using benzenesulfonic acids to create carbon-based solid acid catalysts is a known strategy. scirp.orgresearchgate.netscirp.org

Metal-Organic Framework (MOF) and Carbon-Based Catalyst Modification

The functionalization of Metal-Organic Frameworks (MOFs) and carbon-based materials with sulfonic acid groups is an active area of research for creating advanced catalysts. The introduction of sulfonic acid moieties into these porous materials can significantly enhance their catalytic activity and selectivity.

For instance, sulfonic acid functionalized MOFs have been synthesized and employed as efficient heterogeneous catalysts in various organic transformations. rsc.org The synthesis often involves the post-synthetic modification of the MOF structure or the use of a sulfonic acid-containing linker during the MOF's assembly. rsc.orgchemrxiv.orgpatsnap.com

Similarly, carbon-based materials, such as activated carbon, can be functionalized with sulfonic acid groups to create robust solid acid catalysts. nih.govresearchgate.netnih.gov These catalysts have shown promise in reactions like the esterification of fatty acids. researchgate.net Although the specific use of this compound as the sulfonating agent in these examples is not explicitly mentioned, the established methodologies for creating sulfonic acid-functionalized MOFs and carbon catalysts provide a clear pathway for its potential application in this area.

Precursor in Specialty Chemical Manufacturing (e.g., dye precursors)

The structure of this compound, featuring an aromatic ring substituted with both an ethoxy and a sulfonic acid group, theoretically positions it as a viable intermediate in the synthesis of certain specialty chemicals, particularly azo dyes. The general synthesis of azo dyes involves the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich substrate. wikipedia.orgunb.ca In this context, a derivative of this compound, specifically 4-ethoxyaniline-sulfonic acid, could serve as the aromatic amine component.

The presence of the sulfonic acid group (–SO₃H) would be expected to enhance the water solubility of any resultant dye, a crucial property for application in textile dyeing. google.com The ethoxy group (–OCH₂CH₃), being an electron-donating group, would influence the color of the final dye molecule by modifying the electronic properties of the aromatic system and, consequently, the wavelength of light absorbed.

Despite this theoretical potential, a thorough search of chemical literature and patent databases did not yield specific examples or detailed research findings on the use of this compound or its direct amine derivatives as a precursor for commercially significant specialty dyes. The synthesis of azo dyes typically involves more commonly utilized intermediates such as sulfanilic acid or other substituted anilines. unb.ca

Integration into Functional Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. nih.govnjit.edu These architectures can exhibit a wide range of functionalities, with applications in areas such as molecular recognition, catalysis, and materials science. nih.gov

The 4-ethoxybenzenesulfonate anion, with its combination of a hydrophobic ethoxy-substituted phenyl ring and a hydrophilic sulfonate group, possesses amphiphilic character. This duality suggests its potential as a building block or a counterion in the formation of functional supramolecular assemblies. For instance, the sulfonate group could engage in electrostatic interactions or hydrogen bonding, while the ethoxy-phenyl portion could participate in hydrophobic or π-π stacking interactions. njit.edu These interactions are fundamental to the self-assembly processes that drive the formation of complex supramolecular structures.

However, similar to its application in dye synthesis, there is a notable lack of specific research in the public domain detailing the integration of this compound or its corresponding anion into well-defined functional supramolecular architectures. While the principles of supramolecular chemistry support its potential role, dedicated studies to explore and realize this potential have not been prominently reported.

Environmental Chemistry and Fate of 4 Ethoxybenzenesulfonic Acid and Its Analogs

Occurrence and Distribution in Environmental Compartments

While specific monitoring data for 4-ethoxybenzenesulfonic acid is not widely available in public literature, its environmental behavior can be inferred from studies on analogous compounds, particularly linear alkylbenzene sulfonates (LAS). LAS are a major group of anionic surfactants used globally in detergents and cleaning products. nih.gov Due to their widespread application, they are commonly found in wastewater and, subsequently, in various environmental compartments. researchgate.netresearchgate.net

Aromatic sulfonic acids, including compounds like this compound, primarily enter the environment through the discharge of domestic and industrial wastewater. nih.gov Their fate in aquatic systems is largely determined by the level of wastewater treatment.

In aerobic wastewater treatment processes, such as activated sludge systems, analogous compounds like LAS are effectively removed, with efficiencies often exceeding 98%. researchgate.netosti.gov However, under anaerobic conditions, the degradation of these sulfonated compounds is significantly slower or negligible. nih.govresearchgate.net Consequently, effluents from anaerobic treatment plants can contain high concentrations of these surfactants. researchgate.net

Once in receiving surface waters like rivers, the concentration of these compounds depends on the treatment efficiency and the dilution factor of the effluent. researchgate.net Studies on LAS have shown that concentrations in rivers with low effluent dilution are generally below 50 µg/L. researchgate.net The ultimate fate in these systems is linked to biodegradation, with the presence of sediment significantly accelerating the process. For LAS, the half-life in river water with sediment can be less than a day, while in water alone, it can extend to several days. nih.gov

The primary route for the introduction of benzenesulfonates to terrestrial environments is through the application of sewage sludge as a soil amendment. nih.gov Due to their chemical nature, these compounds are found in high concentrations in anaerobically digested sludge. nih.govresearchgate.net

The interaction of aromatic sulfonic acids with soil and sediment is a critical process governing their mobility and bioavailability. Sorption, the process of adhering to particles, is influenced by several factors:

Organic Matter: Soil organic matter is a key component influencing the sorption of organic chemicals. mdpi.com

Clay Content: The mineral fraction of soil, particularly clay content, can play a role in the adsorption of sulfonated compounds. researchgate.net

pH: Soil and water pH can affect the surface charge of both the soil particles and the chemical, influencing electrostatic interactions that drive sorption. researchgate.netfrontiersin.org At lower pH values, the sorption of anionic compounds like LAS on sediments tends to be lower. researchgate.net

Salinity: Increased salinity has been shown to enhance the sorption of LAS, likely due to changes in ionic strength affecting the compound's interaction with sediment surfaces. researchgate.net

Studies on LAS in marine sediments show that sorption is an exothermic and reversible process. researchgate.net However, a fraction of the sorbed compound may be resistant to desorption, potentially affecting its long-term bioavailability. researchgate.net While LAS can be found in elevated concentrations in soil immediately after sludge application, their relatively rapid aerobic degradation, with a half-life of approximately 1-3 weeks, generally prevents long-term accumulation. nih.gov

Transformation and Degradation Pathways in the Environment

The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes. While the sulfonate group can make aromatic rings more resistant to microbial attack, several pathways for transformation exist. researchgate.net For instance, some bacteria can utilize aromatic sulfonates as a source of sulfur, cleaving the carbon-sulfur bond. d-nb.info The initial step in the biodegradation of similar compounds like benzenesulfonic acid by certain bacteria involves dioxygenation to form catechol, which is then subject to ring cleavage. nih.gov

For recalcitrant organic pollutants that are not easily biodegraded, Advanced Oxidation Processes (AOPs) represent a promising remediation technology. researchgate.net AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. mdpi.com These processes are capable of mineralizing pollutants into less harmful substances like CO2, water, and inorganic ions. nih.gov

A particularly effective class of AOPs involves the activation of peroxymonosulfate (PMS, HSO₅⁻). researchgate.netsemanticscholar.org PMS activation generates powerful oxidizing radicals, primarily sulfate (B86663) radicals (SO₄•⁻), which have a high redox potential and are highly effective in degrading organic pollutants, especially those with benzene (B151609) rings. researchgate.netresearchgate.net

Activation of PMS can be achieved through various methods, including the use of heat, UV light, or catalysts. researchgate.netnih.gov Heterogeneous catalysts, such as metal oxides and carbon-based materials, are widely researched due to their efficiency and reusability. nih.govresearchgate.net

The table below summarizes findings from studies on the degradation of various organic pollutants using different PMS activation systems, which could be applicable for the remediation of this compound.

CatalystTarget PollutantKey FindingsReference
Hollow (Co, Mn)₃O₄Bisphenol A (BPA)Achieved 99% degradation of BPA within 4 minutes, demonstrating a synergy between cobalt and manganese oxides. nih.gov
Magnetic Graphene Oxide (MGO)Coomassie Brilliant Blue G250Reached 99.5% removal under optimal conditions, proving effective for dye degradation. nih.gov
Fe₃O₄/S-WO₃ CompositeChloroxylenol (PCMX)Showed outstanding degradation efficiency over a wide pH range (3.0-9.0). nih.gov
Base (Alkaline) ActivationAcid Orange 7, Phenol, BPADemonstrated that PMS can be effectively activated by a base without a metal catalyst. nih.gov
Magnetic MWCNTs-CoFe₃O₄Diclofenac (DCF)Achieved 99.04% removal of DCF, with sulfate radicals identified as the primary reactive species. rsc.org

The degradation of organic pollutants in PMS-based AOPs can proceed through both radical and non-radical pathways. nih.govacs.org The specific mechanism is often dependent on the type of activator and the reaction conditions, such as pH.

Radical Pathways: The dominant radical pathway involves the generation of sulfate (SO₄•⁻) and hydroxyl (•OH) radicals. acs.org The formation of these radicals is initiated by the activator, which facilitates the breaking of the peroxide bond in the PMS molecule.

Sulfate Radical (SO₄•⁻): This is often the primary oxidant in many PMS systems, particularly those activated by transition metals like cobalt or iron. rsc.org It is a powerful and selective oxidant.

Hydroxyl Radical (•OH): While SO₄•⁻ is often dominant, •OH can also be formed, especially at higher pH values where SO₄•⁻ can react with water or hydroxide ions to convert to •OH. nih.gov

Non-Radical Pathways: In some systems, particularly those involving certain carbon materials or alkaline activation, non-radical oxidation mechanisms can play a significant, or even dominant, role. nih.govnih.gov

Singlet Oxygen (¹O₂): This is a non-radical, but highly reactive, oxygen species that can be generated during PMS activation. nih.gov It reacts differently with organic molecules than free radicals.

Direct Electron Transfer: In some cases, pollutants may be degraded via a direct electron transfer mechanism on the surface of the catalyst. acs.org

Researchers use radical quenching studies to identify the primary reactive species responsible for degradation. Specific alcohols, like methanol and tert-butyl alcohol, are used to scavenge free radicals, and the resulting impact on the degradation rate helps elucidate the reaction mechanism. nih.govrsc.org

The table below summarizes the reactive species identified in various activated persulfate systems for the degradation of different pollutants.

Activation SystemTarget PollutantPrimary Reactive Species IdentifiedReference
Base/PMSAcid Orange 7Superoxide anion radical (O₂•⁻) and singlet oxygen (¹O₂). Sulfate radicals were not the primary species. nih.gov
MWCNTs-CoFe₃O₄/PMSDiclofenacSulfate radical (SO₄•⁻) was found to be the reactive species primarily responsible for degradation. rsc.org
Pyrite (PyR)/PersulfateImidaclopridRadical oxidation was dominant, involving both SO₄•⁻ and •OH. Non-radical pathways were less effective. nih.gov
MOF-based catalysts/PMSGeneral Organic PollutantsDegradation occurs via both radical (SO₄•⁻, •OH) and non-radical (¹O₂) pathways depending on the specific MOF. acs.org

Photolytic and Hydrolytic Degradation

The environmental persistence of this compound is influenced by its susceptibility to abiotic degradation processes, primarily photolysis and hydrolysis. While specific data on this compound is limited, the degradation pathways can be inferred from studies on analogous aromatic sulfonic acids.

Photolytic Degradation: Aromatic sulfonates are known to undergo photocatalytic degradation. This process typically involves the generation of reactive oxygen species, such as hydroxyl radicals, when semiconductor particles like titanium dioxide (TiO2) are irradiated with light. These reactive species can then attack the aromatic ring of the sulfonate, leading to its degradation. The degradation rate of aromatic sulfonates has been observed to be inversely proportional to the degree of sulfonation, highlighting the significant role of the compound's adsorption onto semiconductor particles in the environment. For some aromatic sulfonates, photocatalytic treatment has been shown to lead to the complete degradation of the substrate and a significant reduction in total organic carbon (TOC), with the concurrent release of sulfate ions. Continuous aeration can enhance the degradation rate by ensuring a sufficient supply of dissolved oxygen, which is crucial for the photocatalytic process.

Hydrolytic Degradation: The sulfonic acid group is generally stable to hydrolysis under typical environmental conditions. However, under more forceful laboratory or industrial conditions, such as heating with strong acids or bases, arylsulfonic acids can undergo hydrolysis. For instance, treatment with a strong base can lead to the conversion of benzenesulfonic acid derivatives to phenols. wikipedia.org Additionally, heating arylsulfonic acids in aqueous acid can result in hydrolytic desulfonation, yielding the parent arene. wikipedia.org While these conditions are not typical of the natural environment, they indicate potential degradation pathways under specific circumstances. The hydrolysis of sulfonate esters has also been studied, with mechanisms potentially involving stepwise addition-elimination or concerted pathways. nih.govacs.org It is important to note that the direct hydrolysis of the ethoxy group in this compound under ambient environmental conditions has not been extensively documented.

Biotransformation and Microbial Metabolism

The biodegradation of LAS is a well-documented process carried out by a variety of bacteria, including species of Pseudomonas and Aeromonas. tbzmed.ac.irnih.gov The primary mechanism of LAS degradation involves the enzymatic attack on the alkyl chain. mpob.gov.my This process is typically initiated by ω-oxidation (oxidation at the terminal methyl group of the alkyl chain) followed by β-oxidation, which progressively shortens the alkyl chain. nih.gov This leads to the formation of sulfophenylcarboxylic acids (SPCs) as intermediates, which are then further degraded. nih.gov The complete mineralization of LAS results in the formation of carbon dioxide, water, and sulfate. nih.gov

It is plausible that the biotransformation of this compound follows a similar initial pathway. Microorganisms may first cleave the ether bond of the ethoxy group, a process known as O-dealkylation, to form 4-hydroxybenzenesulfonic acid and ethanol (B145695). The resulting 4-hydroxybenzenesulfonic acid could then undergo further degradation, potentially through ring cleavage pathways. The ethanol released would be readily metabolized by a wide range of microorganisms.

The efficiency of biodegradation can be influenced by environmental factors such as temperature and the presence of adapted microbial consortia. nih.gov Studies on LAS have shown that degradation is significantly inhibited at lower temperatures. nih.gov Furthermore, bacterial consortia have been found to be more efficient in degrading LAS compared to individual strains, suggesting synergistic interactions between different microbial species. nih.gov

Transport and Mobility Studies in Environmental Matrices

The transport and mobility of this compound in environmental matrices such as soil and water are governed by its physicochemical properties and interactions with the surrounding medium. As a sulfonic acid, it is expected to be a relatively polar and water-soluble compound.

In the aqueous phase, the mobility of this compound will be largely dictated by water flow. In soil and sediment, its transport is more complex and is influenced by sorption processes. The sulfonate group is anionic under typical environmental pH conditions, which will affect its interaction with soil particles. The mobility of sulfonamides, another class of sulfur-containing organic compounds, has been shown to be dependent on pH and soil charge density. researchgate.net At lower pH, where soil surfaces may have a more positive charge, anionic compounds can be retained through electrostatic interactions, reducing their mobility. researchgate.net Conversely, at higher pH, repulsion between the anionic sulfonate group and negatively charged soil particles can lead to increased mobility.

The organic carbon content of the soil is also a critical factor. The ethoxybenzene portion of the molecule has hydrophobic character, which can lead to sorption onto soil organic matter. This hydrophobic partitioning can retard the movement of the compound through the soil profile. The mobility of solutes in soil is largely controlled by their water solubility and sorption properties. montana.edu Chemicals that readily dissolve in water are more easily transported with soil water. montana.edu

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for the environmental monitoring of this compound to assess its occurrence, fate, and potential impact. The analysis of this compound in complex environmental matrices such as water, soil, and sediment typically requires sophisticated analytical techniques that combine a separation method with a sensitive detection system.

Chromatographic Detection in Complex Mixtures

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques for separating this compound from other components in environmental samples. Reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The choice of the column, mobile phase composition, and gradient elution program is crucial for achieving good separation and peak shape. For the analysis of related compounds like benzenesulfonic acid esters, UPLC has been shown to provide high resolution and high-throughput analysis, significantly reducing analysis times compared to conventional HPLC. waters.com

The detection of this compound after chromatographic separation can be achieved using a UV detector, as the benzene ring absorbs UV light. However, for complex matrices and trace-level detection, UV detection may lack the required selectivity and sensitivity.

Mass Spectrometry in Environmental Trace Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is the preferred method for the sensitive and selective determination of this compound in environmental samples. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for polar compounds like sulfonic acids.

In LC-MS/MS, the precursor ion corresponding to the molecular weight of this compound is selected in the first mass analyzer and then fragmented in a collision cell. Specific product ions are then monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides high selectivity and allows for quantification at very low concentrations, even in the presence of complex matrix interferences. nih.gov The development of a robust LC-MS/MS method involves the optimization of both chromatographic conditions and mass spectrometric parameters, such as capillary voltage, cone voltage, and collision energy, to achieve the best sensitivity and specificity. lcms.cz For trace analysis, sample preparation steps such as solid-phase extraction (SPE) are often necessary to concentrate the analyte and remove interfering matrix components before LC-MS/MS analysis. glsciences.cn

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Green Chemistry Applications

The future of 4-ethoxybenzenesulfonic acid synthesis is intrinsically linked to the adoption of green chemistry principles, aiming to reduce environmental impact and enhance process efficiency. Research is moving beyond traditional sulfonation methods that often rely on harsh reagents like concentrated sulfuric acid or oleum (B3057394).

A promising avenue involves the use of novel sulfur dioxide surrogates. For instance, a sustainable one-step strategy has been explored for synthesizing aryl sulfonic acids using thiourea (B124793) dioxide, a cheap and easy-to-handle industrial material, in combination with air as a green oxidant. rsc.orgresearchgate.net This approach, which can proceed under transition-metal-free conditions, presents a milder alternative for producing sulfonic acids. rsc.org Adapting such a methodology for the synthesis of this compound from 4-ethoxyhalobenzene could significantly reduce corrosive waste streams.

Another green approach focuses on process intensification. Ultrasonically assisted synthesis, for example, has been shown to accelerate the sulfonation of aromatic compounds, offering excellent yields with simpler work-up procedures. scirp.org The application of ultrasonic cavitation could enhance mass transfer and reaction rates in the sulfonation of phenetole (B1680304), leading to a more energy-efficient process.

Furthermore, the development of solid acid catalysts offers a pathway to recyclable and less corrosive reaction systems. bohrium.com Designing a robust solid acid catalyst capable of efficiently sulfonating phenetole would align with the green chemistry goal of waste prevention by allowing for easy separation and reuse of the catalyst, thereby minimizing downstream processing costs and environmental discharge.

Green Synthesis StrategyPotential Reagents for this compoundKey Advantages
Sulfur Dioxide Surrogate 4-ethoxyhalobenzene, Thiourea dioxide, AirMild reaction conditions, avoids corrosive reagents, uses a green oxidant. rsc.orgresearchgate.net
Ultrasonic Assistance Phenetole, NaHSO₃, Vilsmeier-Haack reagentAccelerated reaction rates, high yields, simplified work-up. scirp.org
Solid Acid Catalysis Phenetole, Sulfonated solid supportCatalyst reusability, reduced corrosion, waste minimization. bohrium.comuq.edu.au

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize synthesis and gain deeper mechanistic insights, future research will increasingly rely on advanced spectroscopic techniques for in situ reaction monitoring. These methods allow for real-time analysis of the reaction mixture without the need for sampling, providing dynamic information on reactant consumption, intermediate formation, and product yield.

In situ Raman spectroscopy has proven to be a powerful tool for monitoring hazardous reactions, such as the sulfonation of polyethylene (B3416737) fibers using sulfur trioxide. spectroscopyonline.com An immersion Raman probe could be employed to track the key vibrational bands of phenetole and this compound during synthesis. This would enable precise determination of reaction kinetics and endpoints, leading to improved process control and safety. spectroscopyonline.com

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another valuable technique. It is widely used for analyzing batch and flow reactions, providing qualitative and quantitative data every minute. mt.com In situ ATR-FTIR could be used to follow the disappearance of C-H bands on the aromatic ring of phenetole and the appearance of S=O stretching bands of the sulfonic acid group, offering a clear window into the reaction's progress. acs.orgrsc.org This real-time data is crucial for developing robust kinetic models and optimizing reaction conditions to maximize yield and minimize by-product formation. mt.com

Spectroscopic TechniqueInformation GainedPotential Impact on Synthesis
In Situ Raman Spectroscopy Real-time concentration of reactants and products, kinetic data. spectroscopyonline.comEnhanced process control, improved safety, optimization of reaction time.
In Situ ATR-FTIR Spectroscopy Tracking of functional group conversion, identification of intermediates. mt.comacs.orgMechanistic understanding, impurity profiling, support for kinetic modeling.
In Situ UV-Vis Spectroscopy Analysis of aromatic ring substitution, quantification of product distribution. acs.orgmdpi.comReal-time yield determination, control over isomeric purity.

Rational Design of New Catalytic Systems

The rational design of novel catalysts is a cornerstone of future research, aiming to create highly efficient and selective systems for both the synthesis and application of this compound. This approach leverages a fundamental understanding of reaction mechanisms and catalyst structure-activity relationships, often aided by computational modeling. rsc.org

One area of focus is the development of heterogeneous solid acid catalysts for the direct sulfonation of phenetole. By functionalizing stable, high-surface-area materials like mesoporous silica (B1680970) or carbon with sulfonic acid groups, it is possible to create catalysts that are easily recoverable and reusable. uq.edu.aumdpi.com The rational design aspect involves tuning the catalyst's properties—such as acid site density, pore size, and hydrophobicity—to maximize activity and selectivity towards the desired para-substituted product. uq.edu.auaurak.ac.ae For example, magnetic core-shell nanoparticles functionalized with aromatic sulfonic acids have been developed, which can be easily separated from the reaction mixture using an external magnet. bohrium.com

Conversely, this compound itself can be a component in rationally designed catalysts. By immobilizing the this compound moiety onto a polymer or inorganic support, new catalysts can be created for various acid-catalyzed reactions like esterification or hydration. aurak.ac.aemdpi.com The ethoxy group's electronic properties can influence the acidity and catalytic performance of the sulfonic acid group, a feature that can be exploited in the design process.

Computational Modeling for Predictive Understanding of Reactivity and Fate

Computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool for gaining a predictive understanding of the reactivity and environmental fate of this compound. These theoretical models provide insights at the molecular level that are often difficult to obtain through experimentation alone.

DFT studies can elucidate complex reaction mechanisms. For instance, theoretical calculations have been used to investigate the different possible pathways (e.g., Sₙ1 vs. Sₙ2) for the esterification of benzenesulfonic acid with alcohols, revealing the activation barriers and transition state geometries for each step. rsc.orgrsc.orgresearchgate.net Similar studies on the sulfonation of phenetole could predict the most likely reaction pathway and identify key intermediates, guiding the rational design of catalysts that favor lower energy pathways. rsc.org

Furthermore, computational models are crucial for predicting the physicochemical properties and environmental fate of the compound. DFT can be used to calculate properties such as acidity (pKa), which is directly related to the proton dissociation ability of the sulfonic acid group. researchgate.net The electronic influence of the para-ethoxy group on the acidity can be precisely quantified. mdpi.com Kinetic modeling can also be employed to simulate the compound's potential degradation pathways in the environment, predicting its persistence and the formation of possible transformation products, similar to how the fate of other organosulfur compounds has been modeled. nih.gov

Computational MethodPredicted Property/ProcessResearch Application
Density Functional Theory (DFT) Reaction mechanisms and energy barriers. rsc.orgresearchgate.netCatalyst design, optimization of reaction conditions.
DFT Acidity (pKa), spectroscopic signatures. researchgate.netUnderstanding chemical reactivity, aiding in analytical method development.
Kinetic Modeling Environmental degradation pathways, persistence. nih.govEnvironmental risk assessment, predicting ecological impact.

Exploration of Novel Material Applications

Future research will likely uncover novel applications for this compound as a building block for advanced functional materials. Its unique combination of an aromatic ring, a strong acid group, and an ethoxy substituent makes it an attractive monomer or functionalizing agent.

One promising area is in the development of functional polymers and membranes. Aromatic sulfonic acids are already used to create porous organic salts (POSs) through self-assembly with amines, which can be applied in areas like gas adsorption. researcher.life Incorporating this compound could allow for fine-tuning of the pore environment and surface properties of such materials. Additionally, polymers containing sulfonic acid groups are critical components of proton exchange membranes for fuel cells. The direct sulfonation of polymer nanofibers is a known technique to impart such functionality. rsc.org this compound could be explored as a monomer in polymerization reactions to create new ion-conductive polymers. For example, copolymers of acrylic acid and styrene (B11656) sulfonate have been used to create electrospun nanofibers for potential drug-eluting scaffolds. nih.gov

In the textile industry, aromatic sulfonic acids serve as leveling and scouring agents, ensuring uniform dyeing and fiber purity. capitalresin.com Research could explore the specific advantages of this compound in these applications, potentially leveraging the ethoxy group to enhance interactions with specific dyes or fibers, leading to improved colorfastness or more efficient processing. capitalresin.com Finally, conductive polymers like PEDOT:PSS (poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid)) are used as functional binders in high-performance batteries. dntb.gov.ua This suggests a potential role for polymers derived from this compound in energy storage materials, where its structure could be tailored to optimize ion transport and electrode stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxybenzenesulfonic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of 4-ethoxybenzene using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (40–60°C). Optimization includes monitoring reaction time (8–12 hours) and using inert atmospheres to prevent side reactions like over-sulfonation . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Analytical methods such as HPLC or NMR (e.g., monitoring δ 7.8–8.2 ppm for aromatic protons) validate structural integrity .

Q. How can researchers characterize the acid dissociation constant (pKa) of this compound to understand its reactivity?

  • Methodological Answer : Potentiometric titration in aqueous or mixed-solvent systems (e.g., water/DMSO) at 25°C provides reliable pKa values. Use a calibrated pH meter and compare results with computational models (e.g., COSMO-RS) to resolve discrepancies. Spectrophotometric methods (UV-Vis at 260–300 nm) can cross-validate dissociation behavior .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning or experimental protocols. Systematic studies should:

  • Compare derivatives with controlled structural modifications (e.g., substituents at para vs. meta positions).
  • Standardize bioassay conditions (e.g., cell lines, incubation times).
  • Use multi-parametric QSAR models to correlate electronic effects (Hammett σ constants) with activity trends .

Q. How can researchers design experiments to probe the interaction of this compound with biomolecules like serum albumin?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor tryptophan residue fluorescence (λex = 280 nm, λem = 340 nm) upon titration with the compound. Calculate binding constants (Kb) via Stern-Volmer plots.
  • Molecular Docking : Use software like AutoDock Vina to simulate binding modes, focusing on sulfonic acid group interactions with lysine or arginine residues .

Q. What analytical approaches are critical for detecting degradation products of this compound under oxidative conditions?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate degradation products. Use high-resolution MS to identify fragments (e.g., m/z 156 for ethoxybenzene).
  • Stability Studies : Conduct accelerated aging at 40°C/75% RH and compare degradation pathways via kinetic modeling (e.g., first-order decay) .

Data Analysis and Interpretation

Q. How should researchers address variability in spectroscopic data (e.g., NMR, IR) across studies of this compound derivatives?

  • Methodological Answer :

  • Standardization : Use deuterated solvents (DMSO-d6 or CDCl3) and internal standards (e.g., TMS) for NMR.
  • Peak Assignments : Cross-reference with databases (NIST Chemistry WebBook ) to confirm functional group signals (e.g., S=O stretch at 1180–1200 cm<sup>−1</sup> in IR).
  • Collaborative Validation : Share raw data via repositories (e.g., PubChem ) for peer verification.

Q. What computational tools are recommended for predicting the solubility and reactivity of this compound in non-aqueous solvents?

  • Methodological Answer :

  • COSMO-RS : Predict solubility parameters and partition coefficients using quantum-chemical descriptors.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects (e.g., sulfonic acid group’s electron-withdrawing impact) .

Safety and Handling

Q. What protocols ensure safe handling of this compound during electrophilic substitution reactions?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., nitrile) and fume hoods to avoid inhalation.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.